molecular formula C21H23N3O2 B12458479 N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide

Cat. No.: B12458479
M. Wt: 349.4 g/mol
InChI Key: FODKPRFKOLCKGI-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide is unique due to its specific substitution pattern and the presence of both quinazoline and pyrrolo moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-14-2-7-18-16(12-14)13-24-19(8-9-20(24)23-18)21(26)22-11-10-15-3-5-17(25)6-4-15/h2-7,12,19,25H,8-11,13H2,1H3,(H,22,26)

InChI Key

FODKPRFKOLCKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCC(N3C2)C(=O)NCCC4=CC=C(C=C4)O

Origin of Product

United States

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